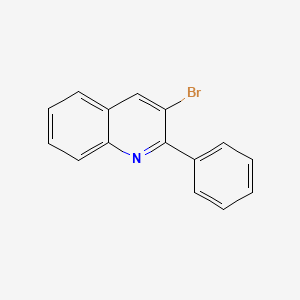

3-Bromo-2-phenylquinoline

CAS No.: 5428-24-0

Cat. No.: VC15904926

Molecular Formula: C15H10BrN

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5428-24-0 |

|---|---|

| Molecular Formula | C15H10BrN |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | 3-bromo-2-phenylquinoline |

| Standard InChI | InChI=1S/C15H10BrN/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |

| Standard InChI Key | MRZHNQDZIKSHMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Bromo-2-phenylquinoline features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The phenyl group at the 2-position and the bromine atom at the 3-position introduce steric and electronic effects that influence its reactivity and physicochemical behavior . The compound’s exact mass is 283.00000 g/mol, with a calculated LogP (octanol-water partition coefficient) of 4.664, indicating moderate hydrophobicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 284.151 g/mol | |

| Density | 1.433 g/cm³ | |

| Boiling Point | 379.6°C at 760 mmHg | |

| Flash Point | 183.4°C | |

| LogP | 4.664 |

Synthesis and Reaction Pathways

Classical Synthesis Methods

Early synthetic routes to 3-bromo-2-phenylquinoline involved bromination of pre-functionalized quinoline precursors. For example, Huo et al. (2010) reported a palladium-catalyzed coupling reaction to introduce the bromine atom, achieving a yield of 93% . Similarly, Zhuo et al. (2013) utilized a tandem oxidative cyclization-bromination strategy, yielding 96% of the target compound . These methods emphasize the importance of transition-metal catalysts in regioselective bromination.

Bromination Studies

Kaslow and Nix (1949) investigated the bromination of 4-hydroxy-2-phenylquinoline using phosphorus pentabromide (). While earlier reports suggested the formation of tribromo derivatives, their work confirmed that 3,4-dibromo-2-phenylquinoline is the primary product under these conditions . This highlights the compound’s susceptibility to electrophilic aromatic substitution at the 3- and 4-positions when activated by electron-donating groups.

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | , 110°C | 93 | |

| Tandem cyclization | , DMF, 80°C | 96 | |

| -mediated | , 150°C | 60–70 |

Physical and Chemical Properties

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical structural insights. The NMR spectrum exhibits characteristic aromatic proton signals between δ 7.0–8.5 ppm, with splitting patterns consistent with the quinoline and phenyl substituents . IR spectra show absorption bands at 750–820 cm, corresponding to C-Br stretching vibrations .

Solubility and Reactivity

3-Bromo-2-phenylquinoline is sparingly soluble in polar solvents like water but dissolves readily in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons . The bromine atom enhances electrophilic substitution reactivity, enabling further functionalization at the 4-position .

Applications and Derivatives

Pharmaceutical Intermediates

Quinoline derivatives are pivotal in drug discovery, with 3-bromo-2-phenylquinoline serving as a precursor to antiviral and anticancer agents. For instance, brominated quinolines are key intermediates in synthesizing kinase inhibitors targeting oncology pathways .

Materials Science

The compound’s planar structure and bromine substituent make it a candidate for organic semiconductors. Its electron-deficient quinoline core facilitates charge transport in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume